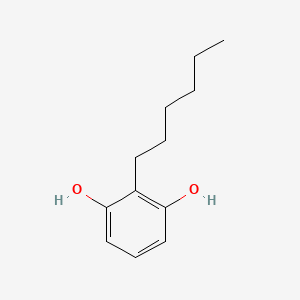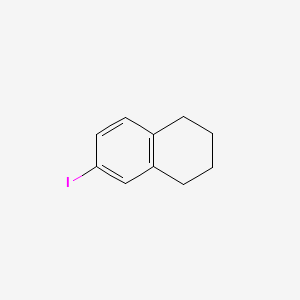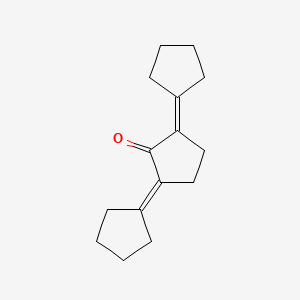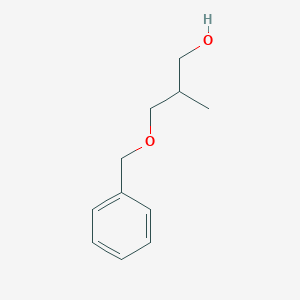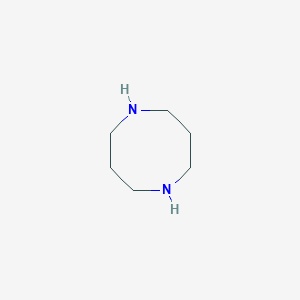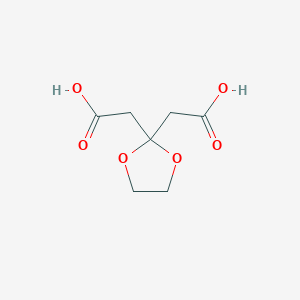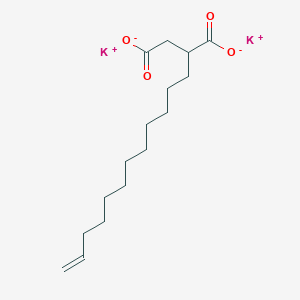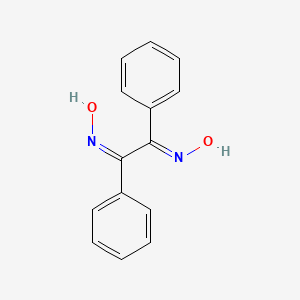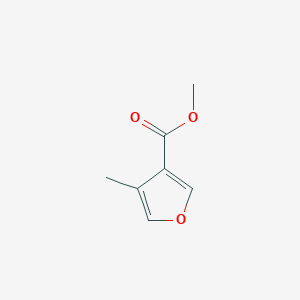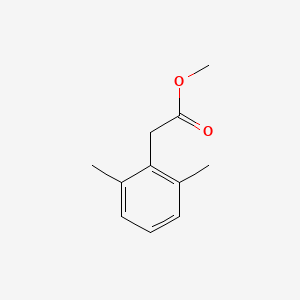
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-
Übersicht
Beschreibung
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- is an organic compound with the molecular formula C13H16. This compound is characterized by a benzene ring substituted with a 1,3-butadienyl group and three methyl groups at positions 1, 3, and 5. It is a derivative of benzene and belongs to the class of aromatic hydrocarbons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as a substituted benzene) under thermal conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where electrophiles such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces to modulate cellular responses.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-butadienyl-: A similar compound with a 1,3-butadienyl group but without the additional methyl groups.
Toluene, 1,3-butadienyl-: A derivative of toluene with a 1,3-butadienyl group.
Uniqueness
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- is unique due to the presence of three methyl groups at positions 1, 3, and 5 on the benzene ring, which can influence its chemical reactivity, physical properties, and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-buta-1,3-dienyl-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHSFAXJIMOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


